molecular formula C12H11ClN2 B15238399 2-Chloro-4-(2,5-dimethylphenyl)pyrimidine

2-Chloro-4-(2,5-dimethylphenyl)pyrimidine

Cat. No.: B15238399
M. Wt: 218.68 g/mol
InChI Key: MYWKQVNPBVFLGZ-UHFFFAOYSA-N
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Description

2-Chloro-4-(2,5-dimethylphenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of a chlorine atom at position 2 and a 2,5-dimethylphenyl group at position 4. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2,5-dimethylphenyl)pyrimidine typically involves the nucleophilic substitution of a 4-chloropyrimidine derivative with a 2,5-dimethylphenyl group. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2-chloropyrimidine with a boronic acid derivative of 2,5-dimethylphenyl under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2,5-dimethylphenyl)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by other nucleophiles such as amines or thiols.

    Suzuki-Miyaura Coupling: As mentioned earlier, this reaction can be used to introduce different aryl or alkyl groups at position 4.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide or ethanol.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in ethanol or dimethylformamide.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine, while Suzuki-Miyaura coupling can introduce various aryl or alkyl groups.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2,5-dimethylphenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit tyrosine kinases or other signaling molecules, leading to the suppression of cancer cell growth . The molecular targets and pathways involved vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(3,5-dimethylphenyl)pyrimidine
  • 2-Chloro-4-(2,4-dimethylphenyl)pyrimidine
  • 2-Chloro-4-(2,6-dimethylphenyl)pyrimidine

Uniqueness

2-Chloro-4-(2,5-dimethylphenyl)pyrimidine is unique due to the specific positioning of the dimethylphenyl group, which can influence its biological activity and chemical reactivity. The presence of the chlorine atom at position 2 also allows for further functionalization through nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

2-chloro-4-(2,5-dimethylphenyl)pyrimidine

InChI

InChI=1S/C12H11ClN2/c1-8-3-4-9(2)10(7-8)11-5-6-14-12(13)15-11/h3-7H,1-2H3

InChI Key

MYWKQVNPBVFLGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC(=NC=C2)Cl

Origin of Product

United States

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